molecular formula C10H17NO B1390173 (R)-1-(4-isopropylfuran-2-yl)propan-1-amine CAS No. 473733-02-7

(R)-1-(4-isopropylfuran-2-yl)propan-1-amine

Cat. No.: B1390173
CAS No.: 473733-02-7
M. Wt: 167.25 g/mol
InChI Key: CAGPLKLKQLSVKI-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(4-isopropylfuran-2-yl)propan-1-amine is an organic compound characterized by its unique structure, which includes a furan ring substituted with an isopropyl group and an amine group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-isopropylfuran-2-yl)propan-1-amine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Propyl Chain with Amine Group: The final step involves the addition of the propyl chain with an amine group, which can be achieved through reductive amination or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-isopropylfuran-2-yl)propan-1-amine may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-isopropylfuran-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

®-1-(4-isopropylfuran-2-yl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ®-1-(4-isopropylfuran-2-yl)propan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and producing desired effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-isopropylfuran-2-yl)propan-1-amine: The enantiomer of the compound, which may have different biological activities.

    1-(4-isopropylfuran-2-yl)propan-1-amine: Without the chiral center, this compound may exhibit different properties.

    1-(4-methylfuran-2-yl)propan-1-amine: A similar compound with a methyl group instead of an isopropyl group.

Uniqueness

®-1-(4-isopropylfuran-2-yl)propan-1-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(1R)-1-(4-propan-2-ylfuran-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-4-9(11)10-5-8(6-12-10)7(2)3/h5-7,9H,4,11H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGPLKLKQLSVKI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CO1)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=CO1)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20667477
Record name (1R)-1-[4-(Propan-2-yl)furan-2-yl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20667477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473733-02-7
Record name (1R)-1-[4-(Propan-2-yl)furan-2-yl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20667477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-(4-isopropylfuran-2-yl)propan-1-amine
Reactant of Route 2
(R)-1-(4-isopropylfuran-2-yl)propan-1-amine
Reactant of Route 3
(R)-1-(4-isopropylfuran-2-yl)propan-1-amine
Reactant of Route 4
(R)-1-(4-isopropylfuran-2-yl)propan-1-amine
Reactant of Route 5
(R)-1-(4-isopropylfuran-2-yl)propan-1-amine
Reactant of Route 6
(R)-1-(4-isopropylfuran-2-yl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.